N-(1-adamantyl)piperidine-1-sulfonamide
Description
N-(1-Adamantyl)piperidine-1-sulfonamide is a sulfonamide derivative featuring a rigid adamantane moiety fused to a piperidine ring via a sulfonamide linker. Adamantane’s high lipophilicity and stability often enhance pharmacokinetic profiles, while the sulfonamide group contributes to hydrogen bonding and target interactions . Piperidine, a six-membered amine ring, provides conformational flexibility and basicity, influencing solubility and receptor binding .
Properties
IUPAC Name |
N-(1-adamantyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-20(19,17-4-2-1-3-5-17)16-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKWLJBSRWURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(Piperidin-1-yl)benzenesulfonamide (1)
- Structure : Benzene sulfonyl group attached to piperidine.
- Synthesis: Reacts 1-aminopiperidine with benzenesulfonyl chloride in aqueous Na₂CO₃ at pH 9.0 .
- Derivatives : Alkylated/arylated analogs (e.g., 1a-f , 3a-n ) show enhanced bioactivity against microbial targets due to substituent-driven lipophilicity and steric effects .
- Key Difference : Lacks the adamantyl group, reducing membrane permeability compared to adamantane-containing analogs.
N-[cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]piperidine-1-sulfonamide (39)
- Structure : Cyclobutyl-pyrrolopyrimidine substituent on piperidine sulfonamide.
- Activity : Demonstrated kinase inhibition in preclinical studies, attributed to the fused heterocyclic system .
- Key Difference : The pyrrolopyrimidine group introduces planar aromaticity, contrasting with adamantane’s three-dimensional rigidity.
Adamantane-Containing Compounds
N-(1-Adamantyl)carbothioamide Derivatives
- Structure : Adamantyl group linked to carbothioamide (C=S) instead of sulfonamide (SO₂NH).
- Synthesis : 1-Adamantyl isothiocyanate reacts with cyclic amines (e.g., morpholine, piperazine) .
- Activity : Antimicrobial (MIC = 4–32 µg/mL) and hypoglycemic effects (50% glucose reduction at 10 mg/kg) due to thioamide’s nucleophilic sulfur .
- Key Difference : Thioamides exhibit lower metabolic stability than sulfonamides but stronger hydrogen-bond acceptor capacity .
AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide)
- Structure : Adamantyl-indazole carboxamide.
- Activity: Potent CB1/CB2 cannabinoid receptor agonist (Ki = 3.24–9.53 nM) due to adamantane’s hydrophobic interactions with receptor pockets .
- Key Difference : Carboxamide linker and indazole core differentiate it from sulfonamide-based compounds, altering receptor selectivity .
Other Piperidine Sulfonamide Derivatives
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]piperidine-1-sulfonamide
N-[1-(Aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide
- Structure: Cyclohexyl-aminomethyl and methyl-piperidine groups.
- Properties : Lower molecular weight (289.44 g/mol) improves bioavailability; cyclohexane enhances lipophilicity .
Comparative Data Table
Research Findings and Trends
- Adamantane’s Role : Adamantyl derivatives consistently show improved receptor binding and metabolic stability due to steric bulk and lipophilicity .
- Sulfonamide vs.
- Substituent Effects : Aromatic or heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 39) enhance target specificity but may reduce solubility .
Preparation Methods
Reductive Amination of 1-Adamantanone
Piperidine undergoes reductive amination with 1-adamantanone using sodium cyanoborohydride (NaBH3CN) in methanol. This method leverages the ketone’s electrophilicity and the amine’s nucleophilicity under mild acidic conditions (pH 4–5 via acetic acid).
Optimized Conditions :
Buchwald-Hartwig Amination
For substrates resistant to reductive amination, palladium-catalyzed coupling of 1-adamantyl bromide with piperidine offers an alternative.
Catalytic System :
-
Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), Cs2CO3 (2 equiv), toluene, 100°C, 24 hours.
Alternative Sulfonamide Assembly Strategies
Palladium-Catalyzed Sulfinamide Oxidation
A modern approach adapts palladium-catalyzed sulfinamide synthesis followed by oxidation. While originally designed for aryl sulfinamides, this method shows promise for alicyclic systems.
Steps :
-
1-Adamantylamine (1 equiv) reacts with N-sulfinylpiperidine under Pd/SPhos catalysis in 1,4-dioxane at 75°C for 18 hours.
-
The intermediate sulfinamide is oxidized to sulfonamide using m-chloroperbenzoic acid (mCPBA) in DCM.
Advantages :
Comparative Analysis of Methodologies
| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | N-(1-Adamantyl)piperidine, SO₂Cl₂ | 65–78 | High efficiency, minimal steps | Requires pre-formed amine |
| Reductive Amination | 1-Adamantanone, piperidine | 58–62 | Mild conditions, scalable | Moderate yield |
| Pd-Catalyzed Oxidation | 1-Adamantylamine, N-sulfinylpiperidine | 50–55 | Avoids sulfonyl chlorides | Multi-step, costly catalysts |
Structural Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the sulfonamide’s tetrahedral geometry at sulfur and the adamantyl group’s chair conformation.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
